3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction involving a chlorophenyl halide and the piperazine derivative.
Formation of the Indole Derivative: The indole derivative is synthesized through a series of cyclization reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorophenyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: It is investigated for its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone
Uniqueness
3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c23-15-5-7-16(8-6-15)26-9-11-27(12-10-26)19(29)13-28-14-24-20-17-3-1-2-4-18(17)25-21(20)22(28)30/h1-8,14,25H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDWTWSAAOVRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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